N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
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Overview
Description
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a difluoromethoxyphenyl group and a tetrahydrofuran-2-ylmethoxy group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core, which is then functionalized through a series of reactions:
Nitration and Reduction: The nicotinamide core can be nitrated to introduce nitro groups, which are subsequently reduced to amines.
Substitution Reactions: The amine groups can undergo substitution reactions with difluoromethoxybenzene derivatives to introduce the difluoromethoxyphenyl group.
Etherification: The tetrahydrofuran-2-ylmethoxy group can be introduced through etherification reactions, where the hydroxyl group of tetrahydrofuran is reacted with a suitable leaving group on the nicotinamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The difluoromethoxyphenyl group and tetrahydrofuran-2-ylmethoxy group can interact with enzymes or receptors, modulating their activity. The nicotinamide core may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(trifluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
N-(3-(methoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
N-(3-(difluoromethoxy)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of the difluoromethoxy group, which can influence its reactivity and interaction with biological targets. The combination of the difluoromethoxyphenyl group and the tetrahydrofuran-2-ylmethoxy group provides a distinct chemical profile that can be leveraged in various applications.
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c19-18(20)26-14-4-1-3-13(9-14)22-17(23)12-6-7-16(21-10-12)25-11-15-5-2-8-24-15/h1,3-4,6-7,9-10,15,18H,2,5,8,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNQILJQPZOAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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